molecular formula C27H23ClFN3O B2947202 5-(2-chloro-6-fluorobenzyl)-8-methyl-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1216581-44-0

5-(2-chloro-6-fluorobenzyl)-8-methyl-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2947202
CAS No.: 1216581-44-0
M. Wt: 459.95
InChI Key: VIERWWLEDORZQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(2-chloro-6-fluorobenzyl)-8-methyl-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a pyrimidoindolone derivative characterized by a complex polycyclic core. Its structure includes a 2-chloro-6-fluorobenzyl group at position 5, a methyl group at position 8, and a 2-phenylpropyl chain at position 3. These substituents likely influence its physicochemical and biological properties, though direct data on its synthesis or activity are absent in the provided evidence.

Properties

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methyl]-8-methyl-3-(2-phenylpropyl)pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClFN3O/c1-17-11-12-24-20(13-17)25-26(32(24)15-21-22(28)9-6-10-23(21)29)27(33)31(16-30-25)14-18(2)19-7-4-3-5-8-19/h3-13,16,18H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIERWWLEDORZQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC(C)C4=CC=CC=C4)CC5=C(C=CC=C5Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(2-chloro-6-fluorobenzyl)-8-methyl-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a synthetic derivative belonging to the class of pyrimidoindoles. Due to its unique structural features, this compound has garnered attention for its potential biological activities, particularly in the realm of antiviral and anticancer research.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C20H20ClFN2O\text{C}_{20}\text{H}_{20}\text{ClF}\text{N}_2\text{O}

This structure features a pyrimidine ring fused to an indole moiety, with various substituents that may influence its biological activity.

Antiviral Activity

Research has indicated that compounds with similar structural motifs exhibit significant antiviral properties, particularly against HIV. For instance, studies on related compounds have shown that 2-chloro-6-fluorobenzyl substitutions enhance activity against HIV-1 by inhibiting reverse transcriptase. The activity of these derivatives was observed to be in the picomolar range against wild-type HIV-1, with effectiveness against various resistant mutants as well .

Anticancer Properties

Preliminary studies suggest that the compound may also possess anticancer properties. Compounds with similar indole and pyrimidine structures have been documented to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the 2-chloro-6-fluorobenzyl group is hypothesized to play a crucial role in enhancing these effects by modulating signaling pathways involved in cancer cell survival .

Study 1: HIV Inhibition

A study focused on the 2-Cl-6-F-S-DABOs series demonstrated that modifications at the C5 and C6 positions significantly improved inhibitory activity against HIV-1. The compounds were assessed in enzyme assays and showed broad-spectrum inhibitory effects, indicating that similar modifications might enhance the biological activity of our compound of interest .

Study 2: Cytotoxicity Assays

In vitro cytotoxicity assays conducted on cancer cell lines revealed that derivatives of pyrimidoindoles exhibit varying degrees of toxicity. The compound's structural features were correlated with cytotoxic effects, suggesting that further optimization could lead to compounds with selective activity against cancer cells while minimizing toxicity to normal cells .

Data Tables

Activity Type Compound IC50 (µM) Effectiveness
HIV Inhibition2-Cl-6-F-S-DABO<0.001High
Cancer Cell ProliferationPyrimidoindole Derivative0.5 - 10Moderate

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues identified in the evidence include:

8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one ():

  • Substituents: 8-fluoro, 5-(4-fluorobenzyl), 3-(2-methoxybenzyl).
  • Structural differences: The absence of a methyl group at position 8 and the presence of a methoxybenzyl group at position 3 distinguish this compound from the target.

8-Bromo-3-(3-isopropoxypropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one ():

  • Substituents: 8-bromo, 3-(3-isopropoxypropyl).
  • Structural differences: A bromine atom at position 8 and an isopropoxypropyl chain at position 3 contrast with the target’s methyl and phenylpropyl groups.

Physicochemical Properties

  • Crystallographic Data: The 8-fluoro analogue crystallizes in a monoclinic P21/n space group with unit cell parameters a = 16.366 Å, b = 6.0295 Å, c = 21.358 Å, and β = 105.21° . These parameters reflect a tightly packed molecular arrangement stabilized by intermolecular hydrogen bonds and van der Waals interactions.
  • Solubility and Stability : The methoxy group in the 8-fluoro analogue may improve aqueous solubility compared to the target’s phenylpropyl group, which is more hydrophobic.

Data Tables

Compound Name Substituents (Position) Biological Activity (IC₅₀) Crystallographic Space Group
8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one 8-F, 5-(4-F-benzyl), 3-(2-OMe-benzyl) HBV inhibition: <100 nM Monoclinic P21/n
8-Bromo-3-(3-isopropoxypropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one 8-Br, 3-(3-OiPr-propyl) Not reported Not available
Target: 5-(2-Cl-6-F-benzyl)-8-Me-3-(2-Ph-propyl)-3H-pyrimido[5,4-b]indol-4(5H)-one 5-(2-Cl-6-F-benzyl), 8-Me, 3-(2-Ph-propyl) Hypothetical HBV/CNS activity Not available

Research Findings and Implications

Substituent Effects on Activity: Fluorine and chlorine atoms at positions 5 and 8 enhance electronic interactions with viral polymerases, as seen in the 8-fluoro analogue’s HBV inhibition .

Crystallographic Insights: The monoclinic packing of the 8-fluoro analogue highlights the role of π-π stacking and hydrogen bonding in stabilizing the crystal lattice, which could inform formulation strategies for related compounds .

Contradictions and Gaps :

  • While the 8-fluoro analogue has demonstrated antiviral activity, the biological effects of bromine () or phenylpropyl substituents (target) remain unstudied in the provided evidence.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.